molecular formula C12H11NOS B2592348 1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one CAS No. 70013-39-7

1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B2592348
CAS No.: 70013-39-7
M. Wt: 217.29
InChI Key: VETKWTPGRXBGSW-UHFFFAOYSA-N
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Description

1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one (CAS 70013-39-7) is a high-purity chemical building block of significant interest in pharmaceutical and materials science research. This compound, with the molecular formula C 12 H 11 NOS and a molecular weight of 217.29 g/mol, features a unique structure combining an acetophenone group, a thiophene ring, and a primary aryl amine functional group . The presence of the amine group makes it a versatile intermediate for further synthetic modification, such as the formation of amides or imines, facilitating the creation of combinatorial libraries for drug discovery . The thiophene nucleus is a critical pharmacophore in medicinal chemistry, known for its wide spectrum of therapeutic activities . Researchers utilize thiophene-based compounds like this one in the development of novel prototypes with potential antimicrobial , anti-inflammatory , antitumor , and antioxidant properties . Its structural framework is integral to exploring mechanisms such as kinase inhibition and estrogen receptor modulation . Furthermore, several commercially available drugs, including Tipepidine, Dorzolamide, and Tioconazole, contain a thiophene core, underscoring the immense research value of this compound as a precursor in the synthesis of new bioactive molecules . This product is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic use. Researchers can access detailed quality control documentation, including NMR, HPLC, and LC-MS data, to ensure compound integrity for their experiments .

Properties

IUPAC Name

1-[5-(4-aminophenyl)thiophen-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETKWTPGRXBGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Substitution with Aminophenyl Group: The thiophene ring is then subjected to a Friedel-Crafts acylation reaction with 4-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ethanone moiety to an alcohol.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one and its derivatives have been investigated for their potential therapeutic properties. Thiophene derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacteria and fungi, making them candidates for new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory activities, which are crucial in treating conditions such as arthritis and other inflammatory diseases .
  • Antitumor Activity : Research indicates that thiophene derivatives can exhibit antitumor effects, potentially serving as lead compounds for cancer treatment .

Chemical Synthesis

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical transformations, such as oxidation and reduction, allows chemists to create a wide range of derivatives with tailored properties.

Data Table: Biological Activities of Thiophene Derivatives

Activity TypeDescriptionExample Compound
AntimicrobialInhibits growth of bacteria and fungiThis compound
Anti-inflammatoryReduces inflammation in various conditionsSimilar thiophene derivatives
AntitumorInhibits cancer cell proliferationVarious synthesized thiophene compounds
AntioxidantScavenges free radicals and protects against oxidative stressThiophene-based antioxidants

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiophene derivatives demonstrated that compounds similar to this compound exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results were evaluated using the cup plate agar diffusion method, confirming the compound's potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

In another research effort, the anti-inflammatory effects of thiophene derivatives were assessed in vitro using human cell lines. The study found that these compounds significantly reduced pro-inflammatory cytokine levels, suggesting their potential utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one depends on its specific application:

    Biological Activity: The aminophenyl group can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The thiophene ring may contribute to the compound’s ability to intercalate with DNA or disrupt cellular membranes.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene ring and the aminophenyl group, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Positional Isomerism: Substitution at the 3-position (e.g., 1-[3-amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one) introduces steric and electronic variations, altering biological activity profiles .

Antibacterial Activity:

  • 1-[5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl)ethan-1-one : Exhibits maximum antibacterial activity among tested analogues, likely due to the chloro group enhancing membrane penetration .
  • This compound: Limited direct data, but the amino group may facilitate hydrogen bonding with bacterial targets, a hypothesis supported by its structural similarity to active pyrazolyl-thiazole derivatives .

Anticancer Activity:

  • 1-(2-(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one : Shows IC₅₀ values of 8.2–12.4 µM against HEPG-2 and HCT-116 cell lines, attributed to the chloro-thiophene synergy in apoptosis induction .

Biological Activity

1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one, also known as CAS Number 70013-39-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antiviral activities, supported by case studies and research findings.

  • Molecular Formula : C12H11NOS
  • Molecular Weight : 217.29 g/mol
  • Structure : It features a thiophene ring substituted with an aminophenyl group, which is critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • PC3 (prostate cancer)
  • 4T1 (breast cancer)

In vitro assays demonstrated that this compound exhibits significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. For instance, in a study comparing several derivatives, this compound displayed a notable cytotoxic effect on MCF-7 cells with an IC50 value of approximately 4.5 μM .

Cell LineIC50 (μM)Reference
MCF-74.5
PC36.3
4T15.8

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it may inhibit key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. In one study, it showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics used in clinical settings .

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Antiviral Activity

In addition to its anticancer and antimicrobial effects, this compound has been investigated for antiviral properties. Preliminary screening against viral pseudotypes indicated that the compound can inhibit viral entry mechanisms, particularly in models of Ebola virus infection. The selectivity index suggests a favorable therapeutic window, making it a candidate for further development in antiviral therapies .

Case Studies and Research Findings

A comprehensive study evaluated the efficacy of various thiophene derivatives, including this compound, demonstrating that modifications to the phenyl substituent significantly influence biological activity. The presence of the amino group was crucial for enhancing both anticancer and antimicrobial activities .

Another research effort focused on elucidating the mechanism of action through molecular docking studies, revealing potential interactions with key enzymes involved in cancer metabolism and viral replication pathways .

Q & A

Q. What are the standard synthetic routes for 1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one, and what key reaction steps are critical for yield optimization?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between 5-acetylthiophen-2-ylboronic acid and halogenated 4-aminophenyl precursors. Key steps include:

  • Use of Pd catalysts for C–C bond formation at the β-position of thiophene rings .
  • Optimization of reaction conditions (solvent, temperature, ligand choice) to minimize side reactions like homocoupling .
  • Purification via column chromatography (e.g., pentane/EtOAC eluent systems) to isolate the product in yields ranging from 60% to 91% .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • 1H/13C NMR : To confirm the aromatic proton environment and acetyl group resonance (e.g., δ ~2.5 ppm for CH3 in acetyl) .
  • Mass Spectrometry (EI-MS) : For molecular ion ([M+1]+) validation, with typical m/z values around 280–340 .
  • Elemental Analysis : To verify purity by matching experimental and calculated C, H, N, S percentages (e.g., C: 46.96%, S: 22.79%) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and structural properties of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) can:

  • Predict HOMO-LUMO gaps to assess charge-transfer behavior, relevant for optoelectronic applications .
  • Model dihedral angles between the thiophene and aminophenyl moieties (e.g., ~48°), which influence conjugation and mechanofluorochromic properties .
  • Validate experimental NMR chemical shifts through calculated isotropic shielding tensors .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., NMR vs. X-ray bond lengths) arise from dynamic effects in solution versus static solid-state structures. Mitigation strategies include:

  • Variable-temperature NMR to probe conformational flexibility .
  • High-resolution X-ray diffraction (using SHELXL ) to resolve crystal packing effects .
  • Cross-validation with computational models (DFT or molecular dynamics) .

Q. How can cross-coupling reaction efficiency be enhanced for derivatives of this compound?

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) improve regioselectivity in Pd-catalyzed couplings .
  • Microwave-assisted synthesis : Reduces reaction time and improves yields in multi-step protocols .
  • Substrate pre-functionalization : Introducing electron-withdrawing groups on the aryl halide enhances oxidative addition kinetics .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Low solubility : Use of mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Disorder in aromatic rings : Refinement with SHELX software to model partial occupancy or thermal motion .
  • Twinned crystals : Data collection at low temperature (100 K) and integration of twin laws during refinement .

Q. What biological activities are hypothesized for this compound, and how are they evaluated?

  • Antimicrobial assays : Testing against Gram-positive/negative bacteria via MIC (minimum inhibitory concentration) measurements .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7) to assess IC50 values .
  • Mechanistic studies : Molecular docking to predict interactions with target proteins (e.g., tubulin or kinase enzymes) .

Methodological Guidance

  • For synthetic optimization : Prioritize reaction monitoring (TLC or LC-MS) to identify intermediates and byproducts .
  • For computational studies : Benchmark DFT methods against experimental UV-Vis or IR spectra to validate accuracy .
  • For biological testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.